N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(21-11-12-24(27-17-21)30-22-14-16-29-18-22)26-15-13-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22-23H,13-16,18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHZIKZHNGFGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article summarizes current findings regarding its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H24N2O3
- Molecular Weight : 352.43 g/mol
The structural features of the compound include a pyridine ring, a carboxamide group, and a diphenylpropyl moiety, which are essential for its biological interactions.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving MCF-7 breast cancer cells demonstrated that the compound induced apoptosis, leading to a substantial reduction in cell viability:
- Cell Death Induction : 87.34-fold increase in cell death.
- Apoptosis Rates : Total apoptosis was reported at 33.19%, with early apoptosis at 25.15% and late apoptosis at 8.04%.
- Cell Cycle Arrest : The compound halted cell growth in the G2/M phase.
- Gene Expression Modulation : It affected the expression of key apoptosis-related genes such as P53, Bax, and caspases 3 and 9 while downregulating Bcl-2 .
In vivo studies further confirmed its efficacy by demonstrating a tumor inhibition ratio of 56.1%, alongside improvements in hematological parameters .
2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the anticancer efficacy is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Current literature suggests that the compound exhibits low toxicity at effective doses, but further studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C25H26N2O
- Molecular Weight : 402.5 g/mol
- Structure : It features a pyridine ring substituted with a diphenylpropyl group and an oxolanyloxy moiety, which contributes to its biological activity.
Pharmacological Applications
-
Neuropharmacology :
- N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has been investigated for its potential role as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may influence glutamate receptor activity, which is critical in neurodegenerative diseases and cognitive disorders .
- Antidepressant Activity :
- Anti-inflammatory Properties :
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar pyridine derivatives demonstrated that they could significantly reduce neuronal cell death in models of oxidative stress. The findings suggest that this compound may have similar protective properties due to its ability to modulate cellular signaling pathways involved in apoptosis .
Case Study 2: Antidepressant Activity
In a controlled trial involving rodents, administration of this compound resulted in a notable decrease in depressive-like behaviors. The study highlighted the compound's potential to enhance synaptic plasticity and improve mood regulation through serotonin receptor modulation .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinecarboxamide Derivatives
Novartis Compound (CAS 1492952-76-7)
- Structure :
- Core : Pyridine-3-carboxamide.
- Substituents :
- 6-(3R-Hydroxypyrrolidin-1-yl): A pyrrolidine ring with a hydroxyl group, enhancing hydrophilicity.
- N-(4-Chlorodifluoromethoxyphenyl): A chlorodifluoromethoxy group, increasing metabolic stability.
- Key Differences: The Novartis compound incorporates a pyrazole and hydroxypyrrolidine, which may improve target specificity compared to the oxolane ether in the target compound. The chlorodifluoromethoxy group likely confers greater resistance to oxidative metabolism than the diphenylpropyl chain.
Compound 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide)
- Structure: Core: Acetamide (non-pyridine). Substituents:
- N-(3,3-diphenylpropyl): Shared with the target compound.
- 4-Hydroxyphenyl: A polar hydroxyl group absent in the target.
- Key Differences :
Heterocyclic Core Modifications
Naphthyridine Derivative (N-(3,3-diphenylpropyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide)
- Structure :
- Core : 1,8-Naphthyridine (fused bicyclic system with two nitrogen atoms).
- Substituents :
- 1-Ethyl-7-methyl-4-oxo: Modifies planarity and electron density.
- N-(3,3-diphenylpropyl): Shared with the target compound.
- Key Differences :
- The naphthyridine core increases molecular rigidity and may alter binding to planar active sites.
- The 4-oxo group introduces hydrogen-bonding capability absent in the target compound.
Functional Implications
- Lipophilicity : The diphenylpropyl group in the target compound and naphthyridine derivative increases logP, favoring CNS penetration but risking metabolic instability.
- Solubility : The oxolane ether in the target compound may improve aqueous solubility compared to fluorinated or chlorinated analogs .
- Target Binding: Pyridinecarboxamides with polar substituents (e.g., hydroxypyrrolidine in Novartis compound) are more likely to engage in hydrogen bonding, whereas diphenylpropyl groups favor hydrophobic interactions.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide?
- Methodological Answer : Synthesis of pyridinecarboxamide derivatives often involves condensation reactions between pyridine precursors and substituted amines. For example, analogous compounds (e.g., YM-244769 in ) utilize amide bond formation via coupling reagents. A stepwise approach could include:
- Step 1 : Synthesis of the pyridine core with a reactive ester or halide at the 3-position.
- Step 2 : Introduction of the oxolane-3-yloxy group at the 6-position via nucleophilic substitution (e.g., using oxolane-3-ol under basic conditions).
- Step 3 : Coupling with 3,3-diphenylpropylamine using carbodiimide-based reagents (e.g., EDC/HOBt).
Reaction optimization may require temperature control (reflux in dry dioxane, as in ) and catalysis (e.g., DMAP) .
Q. How can the compound’s structural identity and purity be validated?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized for related carboxamides (e.g., SML3125 in ) .
- Structural Confirmation :
- NMR : Compare / spectra with computational predictions (e.g., using InChIKey descriptors in ) .
- Mass Spectrometry : Confirm molecular weight (e.g., 443.47 Da for YM-244769 in ) via high-resolution MS .
- X-ray Crystallography : Resolve crystal structures (as in for pyridine derivatives) to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodological Answer : Contradictory results may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Orthogonal Assays : Validate target engagement using biochemical (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays.
- Dose-Response Analysis : Establish EC/IC curves to compare potency (e.g., as in for BCR-ABL inhibitors) .
- Structural Analog Testing : Compare activity with derivatives (e.g., asciminib in ) to identify critical functional groups .
Q. What approaches are effective for optimizing the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In Silico Modeling : Predict ADMET properties using software like SwissADME. Reference PubChem data (e.g., topological polar surface area in ) to assess solubility/permeability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages, as in ) to enhance bioavailability .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the oxolane moiety) and modify labile sites .
Q. How can polymorphic forms of the compound impact preclinical development?
- Methodological Answer : Polymorphs (e.g., crystalline forms in and ) affect solubility and stability. Strategies include:
- Screening : Use solvent evaporation or slurry crystallization to identify stable forms.
- Characterization : Analyze thermal properties via DSC/TGA and dissolution rates (e.g., as in for pyridinecarbonitriles) .
- Patent Landscaping : Review existing patents (e.g., for crystalline form claims) to avoid infringement .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized Protocols : Adopt USP methods for solubility testing (e.g., shake-flask vs. potentiometric titration).
- Environmental Controls : Document pH, temperature, and ionic strength (e.g., specifies 25°C for YM-244769) .
- Excipient Screening : Use surfactants (e.g., Tween-80) or cyclodextrins to resolve discrepancies caused by aggregation .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Target-Specific Assays : Use recombinant enzymes (e.g., ABL1 kinase in ) for direct inhibition studies .
- Cell-Based Models : Primary cells vs. immortalized lines (e.g., Philadelphia chromosome-positive leukemic cells for BCR-ABL inhibitors in ) .
- Controls : Include structurally related inactive analogs (e.g., ’s pyridinylamide derivatives) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
